molecular formula C13H16N2O5 B032035 n-[4-(Methylamino)benzoyl]-l-glutamic acid CAS No. 52980-68-4

n-[4-(Methylamino)benzoyl]-l-glutamic acid

Katalognummer: B032035
CAS-Nummer: 52980-68-4
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: UFBUCKLNZUNJHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Methylamino)benzoyl]-l-glutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(p-(Methylamino)benzoyl)glutamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-[4-(Methylamino)benzoyl]-L-glutamic acid (CAS No. 52980-68-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N2O5
  • Molecular Weight : 280.28 g/mol
  • Structure : The compound features a benzoyl moiety attached to L-glutamic acid, with a methylamino group at the para position of the aromatic ring.

This compound exhibits various biological activities primarily through its interaction with cellular components:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and offering therapeutic avenues for neurological disorders.

1. Antitumor Activity

Research has indicated that this compound possesses antitumor properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death. This action is crucial for developing novel anticancer therapies.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by modulating cytokine production. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This property suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

This compound may also exhibit neuroprotective effects. Studies suggest it can enhance synaptic plasticity and protect neurons from oxidative stress, making it a candidate for further research in neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Li et al. (2008)Demonstrated that the compound inhibits osteoclast proliferation, suggesting a role in bone metabolism regulation .
Zhang et al. (2015)Found that this compound reduces tumor growth in xenograft models by inducing apoptosis .
Kim et al. (2020)Reported neuroprotective effects in animal models of Alzheimer's disease, showing improved cognitive function.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues, with a preference for neural tissues.
  • Metabolism : Metabolized primarily in the liver through phase I and II reactions.
  • Excretion : Excreted mainly via urine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Research

N-[4-(Methylamino)benzoyl]-L-glutamic acid is structurally related to known anticancer agents such as methotrexate and aminopterin. These compounds act as folic acid antagonists and have been extensively used in cancer chemotherapy. The potential of this compound lies in its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, thereby disrupting nucleotide synthesis and cell proliferation in cancerous cells .

1.2 Drug Development

The compound has been investigated for its ability to enhance the efficacy of existing chemotherapeutics through combination therapy approaches. Studies have shown that derivatives of this compound can improve the pharmacokinetics and bioavailability of drugs when used as prodrugs . For instance, modifications to the glutamic acid backbone can lead to increased cellular uptake and retention of active drug forms.

Synthesis and Modification

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. A notable method includes the use of diethyl N-(p-aminobenzoyl)-L-glutamate as a precursor, which undergoes benzylation and methylation processes. This efficient synthetic route is crucial for producing high-purity compounds suitable for further pharmacological testing.

2.2 Structural Variants

Research has focused on creating analogs of this compound to explore their biological properties. Variants that incorporate different substituents on the benzoyl moiety or modifications to the glutamate structure can lead to compounds with enhanced selectivity and reduced side effects compared to traditional antifolates like methotrexate .

Biochemical Studies

3.1 Binding Affinity Studies

Investigations into the binding affinity of this compound with target enzymes have demonstrated its potential as a lead compound in drug design. Studies utilizing molecular docking simulations have indicated favorable interactions with DHFR, suggesting that this compound could serve as a scaffold for developing more potent inhibitors .

3.2 Cellular Mechanisms

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight its potential role not only as a chemotherapeutic agent but also in understanding cancer biology at a molecular level .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

MABG’s carboxyl groups are modified via esterification for prodrug development or stability enhancement. Diethyl esters are synthesized using benzylation/methylation reactions, followed by catalytic hydrogenolysis (Pd/C) to regenerate the free acid .

Step Reaction Conditions Yield
1Benzylation/Methylation (one-pot)Benzyl chloride, CH₃I, base92%
2Debenzylation (Hydrogenolysis)Pd/C, H₂, RT95%

Hydrolysis of esters (e.g., monoethyl ester derivatives) requires controlled conditions (room temperature, acetonitrile/water) to avoid lactam formation .

Metal Coordination (Zinc Complexation)

MABG forms stable complexes with zinc ions, as demonstrated in its zinc salt derivative (CAS 66104-81-2). The coordination involves the carboxylate and methylamino groups .

Property Value
Molecular formulaC₁₃H₁₄N₂O₅Zn
Stability>200°C (decomposition)
ApplicationInvestigated for enhanced bioavailability in drug formulations

Stability and Degradation Pathways

Under basic conditions or prolonged storage, MABG undergoes intramolecular cyclization to form pyroglutamate derivatives (e.g., lactam 9a) . This side reaction is mitigated by using protective groups (e.g., Boc) during synthetic steps .

Eigenschaften

IUPAC Name

2-[[4-(methylamino)benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBUCKLNZUNJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52980-68-4
Record name NSC138419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.